molecular formula C25H42O21 B13409850 Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl

Cat. No.: B13409850
M. Wt: 678.6 g/mol
InChI Key: FQAOWTKNOXFLAA-BRKSDEAHSA-N
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Description

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex polysaccharide compound It is composed of arabinofuranosyl (Araf) and xylosyl (Xyl) residues linked in specific configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions typically include the presence of nucleotide sugars such as UDP-xylose and specific acceptor peptides or oligosaccharides .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the expression of glycosyltransferase genes in microbial hosts. This approach allows for the large-scale production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metal complexes. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves its interaction with specific molecular targets, such as glycosyltransferases and hydrolases. These interactions facilitate the transfer and modification of sugar moieties, influencing various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is unique due to its specific linkage patterns and the presence of multiple xylosyl residues.

Properties

Molecular Formula

C25H42O21

Molecular Weight

678.6 g/mol

IUPAC Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal

InChI

InChI=1S/C25H42O21/c26-1-7(29)13(31)9(2-27)42-23-18(36)16(34)11(5-40-23)44-24-20(38)21(46-25-19(37)15(33)10(3-28)43-25)12(6-41-24)45-22-17(35)14(32)8(30)4-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-/m0/s1

InChI Key

FQAOWTKNOXFLAA-BRKSDEAHSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(O3)CO)O)O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O

Origin of Product

United States

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